6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
6-Methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a polycyclic heterocyclic compound featuring fused furan, cyclopentane, and chromenone moieties. For instance, the chlorophenyl analog (CAS 374757-35-4) has a molecular weight of 336.768 g/mol, a density of 1.4±0.1 g/cm³, and a boiling point of 554.2±50.0°C . The methyl and phenyl substituents in the target compound likely enhance lipophilicity (logP ~5.67, inferred from analog data) and influence biological activity .
Properties
IUPAC Name |
10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLJNPHUPRVOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted phenylacetic acid with a furan derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Physicochemical Properties
The following table compares key properties of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (hypothetical data inferred from analogs) with related compounds:
Key Observations :
Comparison with Target Compound :
- However, its activity is likely lower than methotrexate (89.57% inhibition) due to the absence of a glutamate moiety .
- Synthetic Accessibility: The target compound’s cyclopenta[c]furochromenone core could be synthesized via photocycloaddition, analogous to methods used for 9a-phenyl-2,3-dihydro derivatives (Scheme 3 in ).
Biological Activity
6-Methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the class of furochromenes. Its unique molecular structure, featuring fused chromene and cyclopentane frameworks, suggests potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is C19H18O2, with a molecular weight of approximately 290.35 g/mol. The structure includes a methyl group at the sixth position and a phenyl group at the ninth position of the chromenone moiety. This unique arrangement contributes to its reactivity and potential biological effects.
1. Antioxidant Properties
Preliminary studies indicate that compounds with structural similarities to 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibit significant antioxidant properties. These activities are often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, derivatives of furocoumarins have shown notable radical scavenging abilities, suggesting that this compound may also possess similar capabilities.
2. Anti-inflammatory Effects
Research has demonstrated that compounds related to this furochromene class can exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). The structural motifs present in 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one may contribute to its potential anti-inflammatory activity.
3. Cytotoxicity Against Cancer Cell Lines
Several studies have indicated that furocoumarin derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. This suggests a promising avenue for further research into its potential as an anticancer agent .
The biological activities of 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer proliferation.
- Receptor Interaction : It could interact with cellular receptors that mediate oxidative stress responses or apoptosis.
- Radical Scavenging : The presence of hydroxyl groups in its structure allows it to scavenge free radicals effectively.
Study on Antioxidant Activity
A study conducted by Huang et al. evaluated the antioxidant properties of several furocoumarin derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications for oxidative stress-related diseases .
Cytotoxicity Assessment
In another investigation into cytotoxic effects against breast cancer cell lines (MCF-7), derivatives of furocoumarins were shown to induce apoptosis at lower concentrations than standard chemotherapeutics. This study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells .
Comparative Analysis with Related Compounds
The following table compares 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | Contains additional methyl groups | More steric hindrance due to extra methyl substitutions |
| 9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | Bromine substituent at para position | Potentially different biological activity due to halogen substitution |
| General Furocoumarins | Contains furan and coumarin moieties | Broader class with diverse biological activities |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step organic reactions, including condensation of aromatic aldehydes with coumarin derivatives under acidic conditions. Key steps involve cyclization and the use of catalysts like BF₃·Et₂O. Temperature control (80–120°C) and solvent selection (e.g., dichloromethane or toluene) significantly impact yield. Purification typically employs column chromatography with silica gel and gradient elution .
- Optimization : Reaction parameters (e.g., time, stoichiometry) should be systematically varied. Analytical techniques like TLC and HPLC monitor intermediate purity. For example, highlights a 72% yield achieved via reflux in toluene with catalytic p-toluenesulfonic acid.
Q. How can the structural features of this compound be characterized to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the fused ring system and substituents (e.g., methyl and phenyl groups).
- HRMS : Validates molecular weight (e.g., ~346.38 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the dihydrocyclopenta moiety .
- Data Interpretation : Compare spectral data with structurally similar chromenones (e.g., methoxy-substituted analogs in ).
Q. What are the key physicochemical properties influencing experimental design?
- Properties :
- Solubility : Low in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under UV light or extreme pH; store in inert atmospheres at –20°C .
- Experimental Design : Solvent choice for biological assays (e.g., DMSO stock solutions diluted in buffer) must avoid precipitation. Stability studies under assay conditions (e.g., 37°C, pH 7.4) are critical .
Advanced Research Questions
Q. How do substituent variations (e.g., phenyl vs. methoxyphenyl) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- SAR Methodology :
- Synthesize analogs with substituents at the 9-position (e.g., 4-fluorophenyl, 3-chlorophenyl) .
- Test in bioassays (e.g., antimicrobial IC₅₀, cytotoxicity against cancer cell lines).
- Key Findings :
- Electron-withdrawing groups (e.g., –F, –Cl) enhance binding to hydrophobic enzyme pockets ().
- Methoxy groups increase solubility but may reduce membrane permeability ().
- Data Table : Comparative Bioactivity of Analogs
| Substituent | IC₅₀ (μM, HeLa Cells) | LogP |
|---|---|---|
| Phenyl | 12.3 | 3.8 |
| 4-Fluorophenyl | 8.9 | 4.1 |
| 3-Methoxyphenyl | 18.7 | 3.2 |
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Approach :
- Dose-Response Curves : Validate activity across multiple concentrations.
- Target-Specific Assays : Use enzyme inhibition assays (e.g., DHFR inhibition in ) to isolate mechanisms.
- Orthogonal Models : Test in both cell-free (e.g., kinase panels) and cell-based (e.g., 3D tumor spheroids) systems .
- Case Study : reports preliminary anticancer activity (IC₅₀ ~10 μM), while notes weak DHFR inhibition (14–52% vs. methotrexate). Contradictions may arise from off-target effects; RNA-seq or proteomics can identify alternative pathways.
Q. How can computational methods predict binding modes of this compound to therapeutic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72) or kinases.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
- Limitations : While docking predicts favorable binding to DHFR’s active site (), experimental validation via SPR or ITC is required to confirm affinity.
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Challenges :
- Low Yield : Side reactions during cyclization.
- Purification Difficulty : Co-elution of byproducts.
- Solutions :
- Use high-purity starting materials and inert reaction conditions (argon atmosphere).
- Optimize chromatography gradients (e.g., hexane/EtOAc 8:1 to 6:1) .
Q. How to design assays for evaluating enzyme inhibition while minimizing interference from compound aggregation?
- Best Practices :
- Pre-filter compound solutions (0.22 μm).
- Include detergent controls (e.g., 0.01% Triton X-100).
- Validate with counter-screens (e.g., thermal shift assays) .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in biological assays given the compound’s stability issues?
- Protocol :
- Freshly prepare stock solutions weekly.
- Include reference standards (e.g., methotrexate for DHFR assays) in each plate.
- Document storage conditions and freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
